7-(4-bromophenyl)-1-cyclopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
7-(4-bromophenyl)-1-cyclopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a bromophenyl group, a cyclopropyl ring, a sulfanyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 7-(4-bromophenyl)-1-cyclopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the condensation of pyridine and pyrimidine derivatives.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.
Cyclopropyl ring formation: The cyclopropyl group can be introduced through cyclopropanation reactions using diazo compounds.
Addition of the sulfanyl group: This can be done through thiolation reactions using thiolating agents.
Incorporation of the trifluoromethyl group:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
7-(4-bromophenyl)-1-cyclopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(4-bromophenyl)-1-cyclopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-1-cyclopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit kinase activity, which plays a crucial role in cell signaling and regulation . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
7-(4-bromophenyl)-1-cyclopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Triazole-pyrimidine hybrids: These compounds have a similar pyrimidine core but include a triazole ring, which imparts different properties and applications.
Fused pyrimidines: These compounds have fused ring systems and are used as kinase inhibitors and in other medicinal chemistry applications.
The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
7-(4-bromophenyl)-1-cyclopropyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrF3N3OS/c18-9-3-1-8(2-4-9)12-7-11(17(19,20)21)13-14(22-12)24(10-5-6-10)16(26)23-15(13)25/h1-4,7,10H,5-6H2,(H,23,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIVPHNITUITKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C(=CC(=N3)C4=CC=C(C=C4)Br)C(F)(F)F)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrF3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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